molecular formula C12H18BrN B13270422 [(4-Bromo-3-methylphenyl)methyl](tert-butyl)amine

[(4-Bromo-3-methylphenyl)methyl](tert-butyl)amine

Cat. No.: B13270422
M. Wt: 256.18 g/mol
InChI Key: CKQUWEQHRLRMJY-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)methylamine is an organic compound with the molecular formula C12H18BrN It is a derivative of aniline, where the amine group is substituted with a tert-butyl group and a bromomethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)methylamine typically involves the following steps:

    Bromination: The starting material, 3-methylbenzyl alcohol, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 4-bromo-3-methylbenzyl bromide.

    Amination: The brominated intermediate is then reacted with tert-butylamine in the presence of a base like sodium hydroxide (NaOH) to yield (4-Bromo-3-methylphenyl)methylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the bromine atom, forming a simpler amine derivative.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

    Substitution: Formation of (4-Hydroxy-3-methylphenyl)methylamine.

    Oxidation: Formation of (4-Bromo-3-methylphenyl)methylcarboxylic acid.

    Reduction: Formation of (3-Methylphenyl)methylamine.

Scientific Research Applications

(4-Bromo-3-methylphenyl)methylamine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-3-methylphenyl)methylamine: Similar structure but with a methyl group instead of a tert-butyl group.

    (4-Bromo-3-methylphenyl)methylamine: Similar structure but with an ethyl group instead of a tert-butyl group.

    (4-Bromo-3-methylphenyl)methylamine: Similar structure but with an isopropyl group instead of a tert-butyl group.

Uniqueness

(4-Bromo-3-methylphenyl)methylamine is unique due to the presence of the bulky tert-butyl group, which can influence its steric properties and reactivity. This makes it distinct from its analogs with smaller alkyl groups, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

N-[(4-bromo-3-methylphenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C12H18BrN/c1-9-7-10(5-6-11(9)13)8-14-12(2,3)4/h5-7,14H,8H2,1-4H3

InChI Key

CKQUWEQHRLRMJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC(C)(C)C)Br

Origin of Product

United States

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